![molecular formula C8H10BrN3O2 B11857374 Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 1211011-30-1](/img/structure/B11857374.png)
Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 1211011-30-1) is a brominated heterocyclic compound featuring a fused imidazo-pyrazine core with a methyl ester group at the 2-position and a bromine substituent at the 3-position. This scaffold is part of a broader class of tetrahydroimidazo-fused heterocycles, which are explored for their bioactivity in therapeutic applications, including antimicrobial, anticancer, and G-protein modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate typically involves the bromination of a precursor compound followed by esterification. One common method involves the reaction of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 3-position. This is followed by the esterification of the resulting brominated compound with methanol to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of a polar aprotic solvent and a base to facilitate the substitution.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Ester Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Substituted imidazo[1,2-a]pyrazine derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Ester Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate. For instance, derivatives of imidazo[1,2-a]pyrazine have shown promising results against drug-resistant strains of bacteria such as Salmonella Typhi. In vitro tests demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL against extensively drug-resistant strains .
1.2 Anticancer Properties
Research into the anticancer properties of imidazo[1,2-a]pyrazine derivatives suggests that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For example, studies have indicated that modifications to the imidazo structure can enhance cytotoxicity against various cancer cell lines, making them candidates for further development in cancer therapies .
1.3 Enzyme Inhibition
Compounds like this compound have been investigated for their ability to inhibit specific enzymes. For instance, they may act as inhibitors of alkaline phosphatase and other enzymes involved in metabolic pathways relevant to disease states. Such inhibition can lead to therapeutic effects in conditions like cancer and infections .
Synthetic Methodologies
2.1 Multicomponent Reactions
The synthesis of this compound often employs multicomponent reactions (MCRs). These reactions allow for the efficient assembly of complex molecules from simpler precursors in a single step. MCRs utilizing isocyanides have been particularly effective in producing various derivatives with enhanced biological activities .
2.2 Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction has been utilized to functionalize the imidazo structure effectively. This method allows for the introduction of various aryl groups onto the core structure of this compound, thereby enhancing its chemical diversity and potential applications in drug development .
Material Science Applications
3.1 Organic Electronics
This compound and its derivatives are being explored for use in organic electronic materials due to their favorable electronic properties. The incorporation of such compounds into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) could lead to improved performance and efficiency in these technologies.
3.2 Coatings and Polymers
The unique chemical structure of this compound lends itself to applications in coatings and polymers where enhanced durability and resistance to environmental degradation are desired. Research is ongoing to evaluate how these compounds can be integrated into polymer matrices to improve their mechanical and thermal properties.
Summary Table of Applications
Application Area | Specific Use Cases | Notable Findings |
---|---|---|
Medicinal Chemistry | Antimicrobial agents | Effective against drug-resistant S. Typhi with MIC as low as 6.25 mg/mL |
Anticancer properties | Induces apoptosis in cancer cell lines | |
Enzyme inhibitors | Potential inhibitors for alkaline phosphatase | |
Synthetic Methodologies | Multicomponent reactions | Efficient synthesis with enhanced yields |
Suzuki-Miyaura coupling | Functionalization leading to diverse biological activities | |
Material Science | Organic electronics | Potential use in OLEDs and OPVs |
Coatings and polymers | Improved mechanical and thermal properties |
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific target .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₈H₁₀BrN₃O₂
- Molecular Weight : 260.09 g/mol
- Structural Features : Bromine at position 3, methyl ester at position 2, and a saturated pyrazine ring .
Comparison with Structurally Similar Compounds
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
- CAS : 1170568-70-3
- Molecular Formula : C₉H₁₃BrClN₃O₂
- Molecular Weight : 310.58 g/mol
- Key Differences :
- Ethyl ester (vs. methyl ester) increases lipophilicity (clogP: ~1.2 vs. ~0.8 for methyl).
- Hydrochloride salt improves aqueous solubility.
- Applications : Used in drug discovery for antimalarial and anticancer research .
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
- CAS : 2250242-00-1
- Molecular Formula : C₆H₈BrCl₂N₃
- Molecular Weight : 281.97 g/mol
- Key Differences: Bromine at position 2 (vs. Dihydrochloride salt enhances stability and solubility.
- Applications : Intermediate in synthesizing G-protein inhibitors .
2-(4-Fluoro-3-methylphenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
- Key Features :
- Aryl substituent (4-fluoro-3-methylphenyl) at position 2.
- Dimethyl groups on the saturated pyrazine ring.
- Synthesis Challenges : Low yields due to borane-derived impurities .
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Bromine Position: 3-Bromo (target compound): May enhance electrophilic reactivity, aiding covalent binding to targets like enzymes or receptors.
- Ester Groups :
Pharmacological Profiles
Common Pathways
- Core Scaffold Synthesis: Cyclocondensation of trichloroacetone with aminopyrazines/pyrimidines, followed by bromination and esterification .
- Key Steps: Bromination: Often using NBS (N-bromosuccinimide) or Br₂ in controlled conditions. Esterification: Methyl/ethyl esters introduced via reaction with methanol/ethanol under acidic catalysis .
Yield and Purity Challenges
Biological Activity
Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS Number: 1211011-30-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on existing literature, including structure-activity relationships, synthetic methodologies, and specific case studies.
- Molecular Formula: C₈H₁₀BrN₃O₂
- Molecular Weight: 260.088 g/mol
- LogP: 0.864 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activity of this compound has been evaluated primarily in the context of its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazinecarboxylic acids exhibit significant antimicrobial activity. For example:
- Compounds similar to methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine have shown promising results against Mycobacterium tuberculosis , with some exhibiting up to 72% inhibition at specific concentrations .
Anticancer Activity
Several studies have highlighted the potential anticancer effects of this compound:
- In a study evaluating various pyrazine derivatives, compounds with similar structural features demonstrated significant inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values ranging from 0.07 to 0.19 μM for certain derivatives .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- The presence of the bromine atom at the 3-position enhances the compound's lipophilicity and may contribute to its biological activity by improving membrane permeability .
- Substituents on the imidazo ring can significantly alter the compound's interaction with biological targets, impacting its efficacy against pathogens and cancer cells .
Case Study 1: Antimycobacterial Activity
A series of synthesized pyrazine derivatives were tested for their activity against Mycobacterium tuberculosis . The most active compounds showed a strong correlation between their structural modifications and increased inhibition rates. Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives were among those tested and demonstrated promising results .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies on various cancer cell lines revealed that methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives exhibited cytotoxic effects with IC₅₀ values comparable to established chemotherapeutics like Adriamycin. For instance:
Q & A
Basic Research Questions
Q. What synthetic strategies optimize the yield of Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate?
- Methodological Answer : High-yield synthesis often involves halogenation and cyclocondensation. For example, bromination at the C-3 position can be achieved using bromine donors under inert conditions. Post-synthetic steps, such as deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with NaHCO₃, are critical for isolating the final product (yield ~94%) . Hydrogenation of imidazo-pyrazine precursors using PtO₂ under H₂ pressure (e.g., 30 psi) is also effective for tetrahydro ring formation .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include singlet peaks for the methyl ester group (~3.8 ppm) and aromatic protons in the imidazo-pyrazine core (~6.3–8.5 ppm). Cyclic tetrahydro protons appear as broad singlets (~1.9–3.9 ppm) .
- IR Spectroscopy : Stretching vibrations for ester C=O (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) confirm functional groups .
- HRMS : Exact mass analysis (e.g., [M+H]⁺ = 301.0636) validates molecular formula consistency .
Q. What purification methods are recommended for intermediates in its synthesis?
- Methodological Answer : Column chromatography with gradients of DCM/MeOH/NH₃ (95:5) effectively removes polar impurities . For non-polar byproducts, recrystallization using DCM/hexane triple saturation improves purity .
Advanced Research Questions
Q. How can regioselective bromination at the C-3 position be achieved without side reactions?
- Methodological Answer : Quantum mechanical (QM) calculations (e.g., HOMO-LUMO analysis) predict reactivity at the C-3 position due to electron density distribution. Experimental validation involves using N-bromosuccinimide (NBS) in acetonitrile at 0°C, monitored by LC-MS to avoid over-bromination .
Q. What strategies resolve contradictions in reaction yields caused by impurities?
- Methodological Answer : Crude yields exceeding theoretical values (e.g., due to borane or solvent residues) require rigorous characterization (TLC, GC-MS) to identify impurities. Adjusting stoichiometry (e.g., limiting borane-THF to 1.1 equiv) and post-reaction quenching with methanol mitigate instability issues .
Q. How to design structure-activity relationship (SAR) studies for this compound’s antimalarial potential?
- Methodological Answer :
Structural Modifications : Replace the bromine atom with Cl, CF₃, or amino groups to assess electronic effects .
Pharmacophore Mapping : Fragment-based approaches (e.g., reducing bicyclic cores to monocyclic lactams) identify critical binding motifs .
Biological Assays : Test against Plasmodium falciparum 3D7 strains with dose-response curves (IC₅₀) and cytotoxicity profiling .
Q. What computational tools predict synthetic feasibility for novel derivatives?
- Methodological Answer : Density functional theory (DFT) calculates transition-state energies for key steps (e.g., Grignard additions or SNAr reactions). Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., Plasmodium DHODH) to prioritize synthesis .
Q. How to address instability during storage or silica gel chromatography?
Properties
CAS No. |
1211011-30-1 |
---|---|
Molecular Formula |
C8H10BrN3O2 |
Molecular Weight |
260.09 g/mol |
IUPAC Name |
methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H10BrN3O2/c1-14-8(13)6-7(9)12-3-2-10-4-5(12)11-6/h10H,2-4H2,1H3 |
InChI Key |
LGALJOVKDNZLFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N2CCNCC2=N1)Br |
Origin of Product |
United States |
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